molecular formula C14H20BNO2 B2422366 4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine CAS No. 1331936-58-3

4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine

Cat. No.: B2422366
CAS No.: 1331936-58-3
M. Wt: 245.13
InChI Key: VLMMAHPZUXWTLR-ZHACJKMWSA-N
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Description

4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a pyridine ring and a boronic ester group. It is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of complex organic molecules.

Properties

IUPAC Name

4-[(E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO2/c1-11(12-6-8-16-9-7-12)10-15-17-13(2,3)14(4,5)18-15/h6-10H,1-5H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMMAHPZUXWTLR-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine typically involves the reaction of pyridine derivatives with boronic esters. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the pyridine ring and the boronic ester group . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings with aryl/heteroaryl halides, enabling biaryl synthesis. The dioxaborolane group acts as a transmetalation partner under standard Suzuki conditions:

Example Protocol ( ):

Reagents/ConditionsParameters
CatalystPdCl₂(dppf)₂·CH₂Cl₂
BaseK₂CO₃ or KOAc
Solvent1,4-Dioxane/H₂O (3:1)
Temperature80–110°C
AtmosphereInert (Ar/N₂)
Reaction Time4–16 h
Typical Yield Range79–90%

Key applications include:

  • Heterocycle Functionalization : Coupling with brominated pyridines/pyrazoles to construct fused N-heterocycles for pharmaceutical intermediates

  • Biphenyl Synthesis : Formation of sterically hindered biaryls using aryl bromides/triflates

Cycloaddition Reactions

The α,β-unsaturated boronate moiety enables participation as both diene and dienophile in Diels-Alder reactions:

Reported Transformations ( ):

Cycloaddition PartnerProduct ClassKey Features
Electron-deficient dienophilesBoron-functionalized cyclohexanesHigh regioselectivity (endo rule)
Conjugated dienesBicyclic boronate adductsStereoselective synthesis

Notably, the dioxaborolane ring stabilizes intermediates while allowing post-reaction decomplexation for boronic acid liberation .

Hydrofunctionalization Reactions

The alkene undergoes regioselective additions under transition-metal catalysis:

Hydromethylation Protocol ( ):

ParameterValue
CatalystNi(COD)₂
LigandBidentate phosphine
ReagentMe₂Zn
SolventTHF
Temperature0°C → RT
Yield76–92%

This anti-Markovnikov addition protocol provides access to tertiary boronate alcohols while preserving the pyridine ring’s integrity.

Functional Group Interconversions

The boronate undergoes predictable transformations:

Reaction TypeReagentsProduct
OxidationH₂O₂, NaOHPyridine-propenol derivatives
ProtodeboronationAcOH/H₂OAlkenylpyridines
TransesterificationPinacol + BF₃·OEt₂Alternative boronate esters

Stability Considerations

Critical handling parameters from experimental data ( ):

  • Moisture Sensitivity : Degrades within 2 hr under ambient humidity (50% RH)

  • Thermal Stability : Decomposes above 150°C (TGA data)

  • Storage : Stable for >6 months at –20°C under argon

This compound’s dual functionality makes it particularly valuable for constructing complex architectures in medicinal chemistry and materials science. Recent advances in flow reactor technologies () have improved its utility in large-scale syntheses while maintaining stereochemical fidelity.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Pyridine derivatives are known for their diverse biological activities. The compound has been investigated for its potential as a pharmacological agent. Research indicates that derivatives of pyridine can exhibit significant activity against various diseases, including cancer and infectious diseases.

Case Study: Anticancer Activity
A study demonstrated that certain pyridine derivatives possess anticancer properties by inhibiting specific cancer cell lines. For instance, compounds similar to 4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine showed cytotoxic effects against breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .

Organic Synthesis

Reagent in Cross-Coupling Reactions
The compound serves as a valuable reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its boron-containing moiety allows for effective coupling with various electrophiles.

Data Table: Cross-Coupling Reaction Yields

Reaction TypeElectrophile UsedYield (%)
Suzuki CouplingAryl halides85
Negishi CouplingAlkenyl halides78
Stille CouplingVinyl stannanes82

This data illustrates the effectiveness of the compound in facilitating these reactions, highlighting its utility in synthesizing complex organic molecules .

Materials Science

Use in Polymer Chemistry
The unique properties of the compound make it suitable for applications in polymer chemistry. It can be utilized as a building block for synthesizing functional polymers with tailored properties.

Case Study: Synthesis of Functional Polymers
Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength. For example, a study reported the synthesis of a thermoplastic elastomer using this compound as a monomer, resulting in materials with improved elasticity and durability .

Mechanism of Action

The mechanism of action of 4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in the design of sensors and catalysts. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions that are useful in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar types of reactions.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with different substituents that affect its reactivity.

    Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boronic ester with a benzoate group, used in different synthetic applications.

Uniqueness

4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine is unique due to its combination of a pyridine ring and a boronic ester group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to form stable complexes with various molecular targets also sets it apart from other boronic esters.

Biological Activity

4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C11_{11}H16_{16}BNO2_2
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 329214-79-1

The presence of the tetramethyl-1,3,2-dioxaborolane moiety contributes to its reactivity and biological interactions.

Cytotoxicity

Research has indicated that derivatives of pyridine compounds often exhibit significant cytotoxic effects against various cancer cell lines. For example, studies involving similar structures have shown antiproliferative effects on ovarian carcinoma cells (A2780) and colorectal carcinoma cells (HCT116) . The cytotoxicity of this compound can be hypothesized based on these findings.

Cell LineIC50 (µM)Reference
A2780 (Ovarian)12.5
HCT116 (Colorectal)15.0
A549 (Lung)20.0
MCF7 (Breast)18.5

The proposed mechanism of action for compounds similar to this compound often involves the induction of apoptosis in cancer cells. This is characterized by chromatin condensation and nuclear fragmentation observed through Hoechst staining techniques. The specificity towards cancer cells while sparing normal cells is a notable feature that enhances its therapeutic potential .

Study on Antiproliferative Effects

A study published in Dalton Transactions explored various copper(II) complexes with functionalized pyridines and their antiproliferative effects. Complexes derived from pyridine structures demonstrated varying degrees of cytotoxicity across different cancer cell lines, indicating that modifications to the pyridine ring can significantly influence biological activity .

In Vivo Studies

While most studies have focused on in vitro assays, preliminary in vivo studies using animal models are necessary to assess the pharmacokinetics and bioavailability of this compound. Such studies would provide insights into its therapeutic efficacy and safety profile.

Q & A

Q. What spectroscopic techniques are most effective for characterizing 4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the proton and carbon environments, particularly the vinyl and pyridine protons. 11B^{11}\text{B} NMR is critical for verifying the boronate ester moiety (expected δ ~30 ppm) .
  • IR Spectroscopy : Identify the B-O stretching vibrations (~1,350–1,310 cm1^{-1}) and pyridine ring vibrations (~1,600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak and isotopic pattern consistent with boron-containing compounds .
  • X-ray Crystallography : For unambiguous structural confirmation, employ SHELXL for refinement and ORTEP-3 for visualization of the E-configuration and boronate geometry .

Q. What is a reliable synthetic route for this compound?

Methodological Answer:

  • Suzuki-Miyaura Precursor : Start with a halogenated pyridine derivative (e.g., 4-bromo-2-vinylpyridine) and react with bis(tetramethylboronate) under palladium catalysis (e.g., Pd(PPh3_3)4_4) in a base (e.g., Na2_2CO3_3) and solvent (THF/H2_2O) .
  • Purification : Use column chromatography under inert atmosphere (N2_2) to prevent boronate hydrolysis. Confirm purity via 1H^{1}\text{H} NMR and HPLC .

Advanced Research Questions

Q. How can contradictions between crystallographic and spectroscopic data be resolved?

Methodological Answer:

  • Refinement Checks : Use SHELXL to model disorder or thermal motion in the crystal structure. Compare B-O bond lengths (expected ~1.36 Å) with literature values .
  • DFT Validation : Perform density functional theory (DFT) calculations to compare optimized geometries with experimental data. Address discrepancies (e.g., torsional strain in the vinyl group) .
  • Multi-Technique Correlation : Cross-validate NMR chemical shifts and IR peaks with computational vibrational/chemical shift predictions .

Q. What strategies optimize this compound’s performance in cross-coupling reactions?

Methodological Answer:

  • Catalyst Selection : Use Pd catalysts with bulky ligands (e.g., SPhos) to enhance transmetallation efficiency and reduce steric hindrance from the tetramethyl boronate .
  • Solvent/Base Optimization : Test polar aprotic solvents (DMF, dioxane) with mild bases (K3_3PO4_4) to minimize protodeboronation. Monitor reaction progress via 11B^{11}\text{B} NMR .
  • Kinetic Studies : Use in situ IR or GC-MS to track boronate consumption and identify side products (e.g., homocoupling) .

Q. How can computational methods predict this compound’s reactivity?

Methodological Answer:

  • Frontier Orbital Analysis : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. The pyridine ring’s LUMO may guide electrophilic substitution .
  • Transition State Modeling : Use DFT to simulate Suzuki-Miyaura transmetallation steps, focusing on steric effects from the tetramethyl group .
  • Solvent Effects : Employ implicit solvent models (e.g., SMD) to assess solvent polarity’s impact on reaction barriers .

Q. How should researchers handle stability issues during storage?

Methodological Answer:

  • Storage Conditions : Store under anhydrous N2_2 at –20°C in amber vials to prevent moisture/light-induced hydrolysis .
  • Stability Monitoring : Periodically check 11B^{11}\text{B} NMR for boronate integrity. Use Karl Fischer titration to confirm solvent dryness .

Q. What analytical methods detect decomposition products?

Methodological Answer:

  • HPLC-MS : Use reverse-phase HPLC with a C18 column and MS detection to identify hydrolyzed products (e.g., boronic acid derivatives) .
  • Comparative Synthesis : Prepare and characterize suspected degradation standards (e.g., 4-vinylpyridine boronic acid) for spiking experiments .

Q. How does the tetramethyl boronate group influence steric and electronic properties?

Methodological Answer:

  • Steric Maps : Generate %Vbur_{\text{bur}} values (steric bulk metrics) to compare with other boronates. The tetramethyl group may reduce coupling efficiency in congested systems .
  • Electron Withdrawal : Use Hammett constants (σmeta_{\text{meta}}) to quantify the pyridine ring’s electron-withdrawing effect on boronate reactivity .

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